molecular formula C16H21NO5 B8211334 4-(tert-Butoxycarbonyl)-2-phenylmorpholine-3-carboxylic acid

4-(tert-Butoxycarbonyl)-2-phenylmorpholine-3-carboxylic acid

Cat. No.: B8211334
M. Wt: 307.34 g/mol
InChI Key: XDJAXUFWJOCLSF-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonyl)-2-phenylmorpholine-3-carboxylic acid is a compound that features a morpholine ring substituted with a tert-butoxycarbonyl group, a phenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl)-2-phenylmorpholine-3-carboxylic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:

Industrial Production Methods

The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of tert-butyl esters, which could be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonyl)-2-phenylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)-2-phenylmorpholine-3-carboxylic acid primarily involves the protection and deprotection of the amine group. The Boc group is added to the amine under basic conditions and can be removed under acidic conditions. This protection strategy allows for selective reactions at other functional groups without interference from the amine .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmorpholine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-9-10-21-13(12(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJAXUFWJOCLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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